molecular formula C25H38O6 B047745 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester CAS No. 63468-09-7

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester

Cat. No. B047745
CAS RN: 63468-09-7
M. Wt: 434.6 g/mol
InChI Key: UVGGJHWAFDJNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is a biochemical used for proteomics research . It is a hybrid of both phthalates and terephthalates and has been gaining popularity for use as traditional phthalates become more regulated .


Molecular Structure Analysis

The molecular formula of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is C25H38O6 . The IUPAC name is 3,4-bis(2-ethylhexoxycarbonyl)benzoic acid .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is 434.57 . It is insoluble in water but soluble in ethyl ether .

Safety and Hazards

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is a highly flammable liquid and vapour. It can cause skin irritation .

Future Directions

1,2,4-Benzenetricarboxylic acids are gaining popularity for use as traditional phthalates become more regulated . This suggests that there may be increased research and usage of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester in the future.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it may have effects on protein expression, modification, or interaction.

Action Environment

The action of “1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester” can be influenced by environmental factors. For instance, it is known to be stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . Its liquid form is flammable, and it can cause irritation to the skin, eyes, and respiratory system .

properties

IUPAC Name

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGGJHWAFDJNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334192
Record name 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester

CAS RN

63468-09-7
Record name 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester
Reactant of Route 3
Reactant of Route 3
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester
Reactant of Route 4
Reactant of Route 4
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester
Reactant of Route 5
Reactant of Route 5
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester
Reactant of Route 6
Reactant of Route 6
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester

Q & A

Q1: Why was 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester used in the development of the DEHP aptasensor?

A1: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester was used to functionalize silica-coated silver nanoparticles, which acted as the SERS signal provider in the aptasensor []. This functionalization aimed to increase the affinity of the SERS silica particles to the DEHP aptamer. This enhanced affinity creates a competitive binding scenario in the presence of DEHP, allowing for the detection of the target molecule.

Q2: How does the presence of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester on the SERS silica particles contribute to the detection of DEHP?

A2: In the absence of DEHP, the SERS silica particles, functionalized with 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester, bind to the DEHP aptamer immobilized on magnetic particles. When DEHP is present in the sample, it competes with the SERS silica particles for binding to the aptamer. This competition results in the release of free SERS silica particles into the supernatant. The concentration of DEHP in the sample can then be quantitatively determined by measuring the SERS signal of these free particles after magnetic separation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.